molecular formula C15H22 B1251104 (1S,4S)-1,6-dimethyl-4-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene CAS No. 22339-23-7

(1S,4S)-1,6-dimethyl-4-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene

Cat. No. B1251104
CAS RN: 22339-23-7
M. Wt: 202.33 g/mol
InChI Key: PGTJIOWQJWHTJJ-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calamenene belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Calamenene is considered to be a practically insoluble (in water) and relatively neutral molecule. Calamenene has been primarily detected in saliva. Within the cell, calamenene is primarily located in the membrane (predicted from logP) and cytoplasm.
Calamenene is a sesquiterpenoid.

Scientific Research Applications

Sigma Receptor Binding and Antiproliferative Activity

  • Sigma Receptor Ligands: Some derivatives, specifically in the context of sigma receptor binding, have shown significant potential. For instance, methyl substitution on the piperidine ring of certain derivatives demonstrated potent ligand activity at the sigma(1) receptor, with selectivity over sigma(2) receptors and Delta(8)-Delta(7) sterol isomerase sites. This has implications for tumor research and therapy (Berardi et al., 2005).
  • Antiproliferative Effects: Additionally, certain naphthalene compounds exhibited antiproliferative activity in rat C6 glioma cells, indicating potential use in cancer treatment (Berardi et al., 2005).

Molecular Structure Analysis

  • Crystal Structure Studies: The molecular structures of certain tetrahydronaphthalene derivatives have been analyzed, contributing to the understanding of their chemical properties. This is essential for their application in various synthetic pathways (Kaiser et al., 2023).

Organic Synthesis and Chemical Reactivity

  • Regioselectivity in Bromination: Studies have investigated the regioselectivity of bromination in tetrahydronaphthalene compounds, which is crucial for developing synthetic methods for complex organic molecules (Pankratov et al., 2004).
  • Synthesis of Pyrrolidine Derivatives: An efficient synthesis method for certain pyrrolidine derivatives starting from dimethyl tetrahydronaphthalene has been developed, highlighting the versatility of these compounds in organic synthesis (Huang et al., 2008).

Photophysical Properties

  • Photochemical Studies: Research on the photophysical properties of tetrahydronaphthalene derivatives helps in understanding their behavior in various environments, which is beneficial for applications in materials science and photochemistry (Lobo & Abelt, 2003).

properties

CAS RN

22339-23-7

Product Name

(1S,4S)-1,6-dimethyl-4-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene

Molecular Formula

C15H22

Molecular Weight

202.33 g/mol

IUPAC Name

(1R,4R)-1,6-dimethyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C15H22/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7,9-10,12-13H,6,8H2,1-4H3/t12-,13-/m1/s1

InChI Key

PGTJIOWQJWHTJJ-CHWSQXEVSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](C2=C1C=CC(=C2)C)C(C)C

SMILES

CC1CCC(C2=C1C=CC(=C2)C)C(C)C

Canonical SMILES

CC1CCC(C2=C1C=CC(=C2)C)C(C)C

synonyms

(7R,10R)-calamenene
calamenene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4S)-1,6-dimethyl-4-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene
Reactant of Route 2
(1S,4S)-1,6-dimethyl-4-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene
Reactant of Route 3
(1S,4S)-1,6-dimethyl-4-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene
Reactant of Route 4
Reactant of Route 4
(1S,4S)-1,6-dimethyl-4-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene
Reactant of Route 5
(1S,4S)-1,6-dimethyl-4-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene
Reactant of Route 6
(1S,4S)-1,6-dimethyl-4-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.